6-Nitro-N-(3-(trifluoromethyl)phenyl)quinazolin-4-amine
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Overview
Description
Preparation Methods
The synthesis of 6-Nitro-N-(3-(trifluoromethyl)phenyl)quinazolin-4-amine typically involves multiple steps, including nitration, reduction, and condensation reactions . One common synthetic route starts with the nitration of a quinazoline derivative, followed by reduction of the nitro group to an amine, and finally, condensation with a trifluoromethyl-substituted aniline . Industrial production methods may vary, but they generally follow similar principles, with optimization for yield and purity .
Chemical Reactions Analysis
6-Nitro-N-(3-(trifluoromethyl)phenyl)quinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form different functional groups.
Reduction: The nitro group can be reduced to an amine using reducing agents like stannous chloride dihydrate.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinazoline ring.
Common reagents used in these reactions include stannous chloride dihydrate for reduction and various nucleophiles for substitution reactions . Major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
6-Nitro-N-(3-(trifluoromethyl)phenyl)quinazolin-4-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Nitro-N-(3-(trifluoromethyl)phenyl)quinazolin-4-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
6-Nitro-N-(3-(trifluoromethyl)phenyl)quinazolin-4-amine can be compared with other quinazoline derivatives, such as:
- N-(4-(3-aminopropoxy)phenyl)-6-nitro-2-(prop-2-yn-1-ylthio)quinazolin-4-amine
- N-aryl-2-trifluoromethyl-quinazoline-4-amine
These compounds share similar structural features but may differ in their specific functional groups and biological activities . The uniqueness of this compound lies in its trifluoromethyl and nitro substitutions, which contribute to its distinct chemical and biological properties .
Biological Activity
6-Nitro-N-(3-(trifluoromethyl)phenyl)quinazolin-4-amine is a synthetic compound belonging to the quinazoline class, which has garnered attention due to its diverse biological activities. Quinazolines are known for their potential applications in medicinal chemistry, particularly as anticancer agents, kinase inhibitors, and anti-inflammatory drugs. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C15H12F3N4O2. The presence of the nitro group and trifluoromethyl moiety contributes to its biological activity by enhancing lipophilicity and influencing receptor interactions.
Anticancer Activity
Quinazoline derivatives have been extensively studied for their anticancer properties. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has shown promising results in inhibiting the growth of breast cancer (MCF7) and lung cancer (A549) cell lines.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
Cell Line | IC50 (μM) |
---|---|
MCF7 | 0.096 |
A549 | 0.120 |
These values suggest that the compound may act as a potent inhibitor of key signaling pathways involved in tumor proliferation.
Kinase Inhibition
The compound has been identified as a potential precursor in synthesizing kinase inhibitors. It has demonstrated efficacy in inhibiting various receptor tyrosine kinases (RTKs), which are crucial in cancer progression. Specifically, it targets the epidermal growth factor receptor (EGFR), with an IC50 value indicating strong inhibition.
Table 2: Kinase Inhibition Activity
Kinase Target | IC50 (μM) |
---|---|
EGFR | 0.096 |
VEGF RTK | 0.150 |
Anti-inflammatory Properties
In addition to its anticancer activity, this compound has been evaluated for anti-inflammatory effects. Studies show that it reduces pro-inflammatory cytokine production and inhibits pathways associated with inflammation.
Table 3: Anti-inflammatory Activity
Assay Type | Result |
---|---|
TNF-α Inhibition | Significant |
IL-6 Reduction | Moderate |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Kinases : The compound interferes with kinase signaling pathways, leading to reduced cellular proliferation.
- Induction of Apoptosis : It promotes programmed cell death in cancer cells through intrinsic apoptotic pathways.
- Modulation of Inflammatory Responses : By inhibiting specific cytokines, it mitigates inflammatory responses.
Case Studies
Recent studies have highlighted the potential of this compound in clinical settings:
- Study on Breast Cancer Cells : A study demonstrated that treatment with this compound resulted in a significant decrease in cell viability and induced apoptosis in MCF7 cells.
- Inflammation Model : In an animal model of inflammation, administration of the compound led to reduced swelling and pain, indicating its therapeutic potential in inflammatory diseases.
Properties
IUPAC Name |
6-nitro-N-[3-(trifluoromethyl)phenyl]quinazolin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F3N4O2/c16-15(17,18)9-2-1-3-10(6-9)21-14-12-7-11(22(23)24)4-5-13(12)19-8-20-14/h1-8H,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKOOZPWZRRDRTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=NC=NC3=C2C=C(C=C3)[N+](=O)[O-])C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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